3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Vue d'ensemble

Description

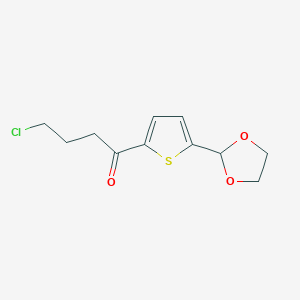

3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is an organic compound that features a thienyl ketone moiety linked to a dioxolane ring via a chloropropyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the following steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by acetalization of aldehydes or ketalization of ketones with ethylene glycol.

Introduction of the Chloropropyl Group: The chloropropyl group can be introduced through the reaction of 3-chloropropanol with an appropriate base and subsequent substitution reactions.

Coupling with Thienyl Ketone: The final step involves coupling the chloropropyl dioxolane with a thienyl ketone under suitable conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the chloropropyl chain .

Applications De Recherche Scientifique

3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and function. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-Chloropropyl)-1,3-dioxolane: A related compound with similar structural features but lacking the thienyl ketone moiety.

4-Chlorobutyraldehyde ethylene acetal: Another compound with a chloropropyl group and a dioxolane ring.

2-(2-Bromoethyl)-1,3-dioxolane: Similar in structure but with a bromoethyl group instead of a chloropropyl group.

Uniqueness

3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is unique due to the presence of both the thienyl ketone and dioxolane moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity that is not observed in the similar compounds listed above .

Activité Biologique

3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes available research findings, including synthesis methods, biological activity assessments, and relevant case studies.

- Molecular Formula : C₁₁H₁₃ClO₃S

- Molecular Weight : 260.74 g/mol

- CAS Number : 898772-44-6

- Density : 1.301 g/cm³

- Boiling Point : 430.9°C at 760 mmHg

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols in the presence of a catalyst such as Mont K10. The resulting compounds are characterized by spectroscopic methods, confirming their structure and purity.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Not effective |

The compound showed no significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

Antifungal Activity

In antifungal assays, the compound exhibited notable effectiveness against Candida albicans, with MIC values indicating strong antifungal potential.

| Fungal Strain | MIC µg/mL |

|---|---|

| Candida albicans | 156.25 - 312.5 |

All tested derivatives except one demonstrated significant antifungal activity against C. albicans .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to or including this compound:

- Antimicrobial Screening : A comprehensive study found that derivatives of dioxolanes showed varying degrees of antibacterial and antifungal activities. The results indicated that structural modifications could enhance biological efficacy .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that the presence of specific functional groups significantly influences antibacterial potency. For example, compounds with halogen substituents often exhibited improved activity against resistant bacterial strains .

- Mechanism of Action : Preliminary investigations suggest that these compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways, although further studies are needed to elucidate the precise mechanisms involved .

Propriétés

IUPAC Name |

4-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c12-5-1-2-8(13)9-3-4-10(16-9)11-14-6-7-15-11/h3-4,11H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDPUPYCOZJPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641893 | |

| Record name | 4-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-44-6 | |

| Record name | 4-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.